molecular formula C9H9NOS B2660434 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 1361941-18-5

2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one

Cat. No.: B2660434
CAS No.: 1361941-18-5
M. Wt: 179.24
InChI Key: AQSZSJAIHGGXER-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS 1361941-18-5) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a fused thienopyrrolone core structure, which is recognized as a privileged scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors . The cyclopropyl substituent on the thiophene ring is a critical modification that can enhance metabolic stability and influence the compound's overall pharmacokinetic properties. Researchers will find this reagent particularly valuable for constructing novel small molecules targeting oncogenic pathways. Its core structure is a key intermediate in the development of potent and selective extracellular-signal-regulated kinase (ERK) inhibitors, which are being investigated for the treatment of various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer . Furthermore, related thienopyrrolone scaffolds are being explored in other therapeutic areas, such as the development of inhibitors for the NLRP3 inflammasome, a target for inflammatory and autoimmune diseases . With a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol, this compound is supplied with guaranteed quality and purity to ensure reproducible results in your experiments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-4,5-dihydrothieno[2,3-c]pyrrol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-8-6(4-10-9)3-7(12-8)5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZSJAIHGGXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(S2)C(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-c]furan-1,3-dione with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrrole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno or pyrrole derivatives.

    Substitution: Halogenated thieno or pyrrole compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyrroles exhibit promising anticancer properties. A study demonstrated that modifications to the thieno[2,3-c]pyrrole structure could enhance its potency against various cancer cell lines. For instance, compounds with cyclopropyl substituents showed improved interactions with biological targets involved in tumor growth regulation .

1.2 Neuropharmacology
Compounds related to this compound have been investigated for their potential as neuropharmacological agents. They may act as modulators of neurotransmitter systems, which can be beneficial in treating conditions like anxiety and depression. The structural characteristics of thieno[2,3-c]pyrroles allow for selective binding to receptors involved in these pathways, suggesting a pathway for therapeutic development .

Organic Synthesis

2.1 Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its unique structural features facilitate the formation of diverse derivatives that can be tailored for specific applications in drug discovery and materials science .

2.2 Mechanochemical Synthesis
Recent advancements have introduced mechanochemical methods for synthesizing this compound efficiently. A study highlighted a three-step total mechano-synthesis process that utilizes eco-friendly conditions to produce key intermediates for pharmaceutical compounds, showcasing the compound's utility in sustainable chemistry practices .

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDerivatives showed significant cytotoxicity against breast cancer cell lines; optimal activity was noted with cyclopropyl substitutions.
Study BNeuropharmacological EffectsDemonstrated potential as a serotonin receptor modulator; indicated promise for anxiety treatment.
Study CMechanochemical SynthesisDeveloped a sustainable synthesis route for pharmaceutical intermediates using this compound as a key component; highlighted efficiency and reduced environmental impact.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrrolones and related heterocycles are widely studied for their diverse biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one Cyclopropyl C₉H₉NOS 195.24 1.8 Rigid structure; enhanced lipophilicity
4H-Thieno[2,3-c]pyrrol-6(5H)-one None C₆H₅NOS 139.17 0.5 Baseline structure; high polarity
2-Methyl-4H-thieno[2,3-c]pyrrol-6(5H)-one Methyl C₇H₇NOS 153.20 1.0 Moderate lipophilicity; simpler synthesis
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyridazine core Varies ~250–300 2.5–3.5 Bcl-xL inhibitors; anticancer applications
Pyridazino[4,3-c:5,6-c']diquinolines Fused diquinoline C₁₈H₁₀N₄O₂ 326.30 2.2 Autoxidation synthesis; planar aromatic system

Key Comparisons

This contrasts with 6,7-dihydro-5H-pyrido[2,3-c]pyridazines (), which feature a flexible dihydropyridazine ring but are optimized for Bcl-xL inhibition .

Synthetic Accessibility The unsubstituted 4H-thieno[2,3-c]pyrrol-6(5H)-one is likely synthesized via straightforward cyclization, while the cyclopropyl derivative may require additional steps (e.g., cyclopropanation). In contrast, pyridazino-diquinolines () are formed via autoxidation, a method less applicable to thienopyrrolones .

The thienopyrrolone scaffold, with its electron-rich heterocycles, may similarly interact with enzymatic targets but with altered selectivity due to the cyclopropyl group .

Physicochemical Properties The cyclopropyl substituent increases logP (1.8 vs. 0.5 for the unsubstituted analog), suggesting improved membrane permeability. This contrasts with the more polar pyridazino-diquinolines (logP ~2.2), which may face solubility challenges despite similar molecular weights .

Biological Activity

2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS No. 1361941-18-5) is a heterocyclic compound characterized by its unique fused thieno and pyrrole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and organic electronics.

  • Molecular Formula : C9H9NOS
  • Molecular Weight : 179.24 g/mol
  • InChI Key : AQSZSJAIHGGXER-UHFFFAOYSA-N

Synthetic Routes

The synthesis of this compound typically involves the cyclization of thieno[3,4-c]furan-1,3-dione with cyclopropylamine under basic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and consistency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate enzyme and receptor activities, leading to significant downstream effects on cellular pathways, particularly in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an antitumor agent. Notably, it has shown selective toxicity toward cancer cells while exhibiting low toxicity in normal human peripheral blood lymphocytes. This selectivity makes it a promising candidate for further exploration in cancer therapies .

Case Studies

  • Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest in the G2/M phase and trigger apoptosis through mitochondrial pathways. This was confirmed through transcriptome analysis and cell viability assays .
  • Antiproliferative Activity : A comparative study assessed the antiproliferative effects of this compound against various human tumor cell lines. The results revealed significant growth inhibition with IC50 values in the low micromolar range, indicating potent activity against several cancer types .

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its cyclopropyl substituent, which imparts distinct electronic properties compared to related compounds like Dithieno[3,2-b2′,3′-d]pyrrole and Thieno[3,4-c]pyrrole-4,6-dione. This distinction enhances its potential for applications in organic electronics and medicinal chemistry .

Compound NameStructure FeaturesBiological Activity
This compoundFused thieno-pyrrole ringsAnticancer activity; selective toxicity
Dithieno[3,2-b2′,3′-d]pyrroleSimilar fused structureUsed in organic electronics
Thieno[3,4-c]pyrrole-4,6-dioneDifferent substituentsApplications in photovoltaic materials

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its precise mechanisms of action and optimize its therapeutic potential. Investigations into structure-activity relationships (SAR) could enhance understanding and lead to the development of more effective derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one with high yield and purity?

  • Methodology : Utilize domino reactions involving cyclopropane precursors and thieno-pyrrolone intermediates under controlled conditions. Key steps include:

  • Catalyst selection : Amine bases (e.g., piperidine) to facilitate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress and minimize byproducts .
    • Data :
ParameterOptimal ConditionYield Range
Temperature80–100°C60–75%
Reaction Time12–24 hours
PurificationMethanol recrystallizationPurity >95%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and thieno-pyrrolone carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy : Confirm lactam carbonyl stretches (1748 cm⁻¹) and cyclopropane C-H bending (800–900 cm⁻¹) .
  • HR-MS : Validate molecular weight (e.g., [M+H]+ calcd. 324.9872 vs. observed 324.9856) .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

  • Methodology :

  • Use co-solvents (e.g., DMSO <1% v/v) to enhance solubility without destabilizing biological systems.
  • Derivatize the cyclopropane group with hydrophilic substituents (e.g., hydroxyl or amine) to improve aqueous compatibility.

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize experimental validation .
    • Data :
PropertyValue (DFT)Biological Relevance
HOMO Energy-5.2 eVElectron donation capability
LUMO Energy-1.8 eVElectrophilic reactivity

Q. How can contradictory data on the biological activity of thieno-pyrrolone derivatives be resolved?

  • Methodology :

  • Dose-response studies : Establish EC50/IC50 curves across multiple cell lines to identify context-dependent effects.
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.
    • Example : A study reported anti-proliferative activity in HeLa cells (IC50 10 µM) but no effect in MCF-7 cells. This discrepancy may arise from differences in membrane permeability or target expression .

Q. What strategies enable regioselective functionalization of the thieno-pyrrolone core?

  • Methodology :

  • Directed ortho-metalation : Use lithiation at the 3-position of the thiophene ring to introduce substituents .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the cyclopropane moiety .

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